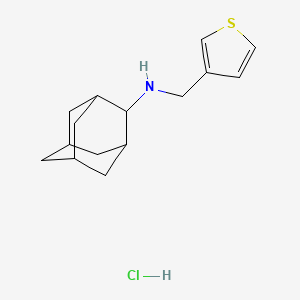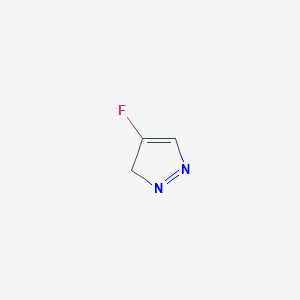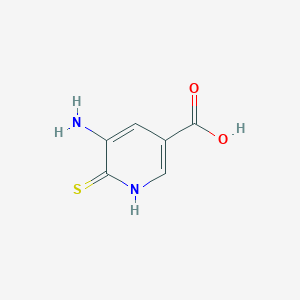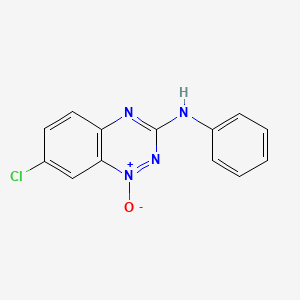
C15H22ClNS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a member of the thiochromanamine family, which is characterized by the presence of a sulfur atom in the chroman ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine typically involves the following steps:
Formation of the Thiochroman Ring: The chroman ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylpentyl Group: This step involves the alkylation of the amine group with 4-methylpentyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated amines or modified amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine: shares structural similarities with other thiochromanamine derivatives.
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine: is unique due to the presence of the chlorine atom and the specific alkyl chain attached to the amine group.
Uniqueness
- The presence of the chlorine atom in 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine imparts distinct chemical reactivity compared to other thiochromanamine derivatives.
- The specific alkyl chain attached to the amine group influences the compound’s biological activity and its interaction with molecular targets.
Propiedades
Fórmula molecular |
C15H22ClNS |
|---|---|
Peso molecular |
283.9 g/mol |
Nombre IUPAC |
N-(thiophen-3-ylmethyl)adamantan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H21NS.ClH/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11;/h1-2,9,11-16H,3-8H2;1H |
Clave InChI |
WWRZOCUVOZYPAS-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
-](/img/structure/B15173936.png)

![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)


![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)

![8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)

![6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B15174002.png)

![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)
